molecular formula C17H17NO3S B2867396 Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate CAS No. 2415623-82-2

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate

Cat. No.: B2867396
CAS No.: 2415623-82-2
M. Wt: 315.39
InChI Key: XRMDFSQAVVOTTC-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene ring and the cyclopropyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopropyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate
  • Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate

Uniqueness

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-21-16(20)13-4-2-12(3-5-13)15(19)18-11-17(7-8-17)14-6-9-22-10-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMDFSQAVVOTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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